molecular formula C14H10ClN5O2 B4437874 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine

3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine

Cat. No. B4437874
M. Wt: 315.71 g/mol
InChI Key: IXTRIIQYPNIRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of B-cell malignancies.

Mechanism of Action

3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By blocking BTK, 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine inhibits the proliferation and survival of B-cell malignancies. In addition, 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has been shown to inhibit other signaling pathways that are important for the growth and survival of B-cell malignancies, including the PI3K/AKT/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies both in vitro and in vivo. In addition, 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has been shown to inhibit the migration and invasion of B-cell malignancies, suggesting that it may have antimetastatic activity. 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has also been shown to modulate the immune response, enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One advantage of 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine is its selectivity for BTK, which reduces the risk of off-target effects. 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine is also orally bioavailable, making it a convenient treatment option for patients. However, 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has a relatively short half-life, which may limit its efficacy as a single agent. In addition, the optimal dosing and scheduling of 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine in combination with other therapies is still being studied.

Future Directions

Future research on 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine should focus on optimizing its dosing and scheduling in combination with other therapies. In addition, further studies are needed to evaluate the safety and efficacy of 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine in patients with other types of B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Finally, the potential use of 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, should be explored.

Scientific Research Applications

3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has been extensively studied for its potential application in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has demonstrated significant antitumor activity against B-cell malignancies, both as a single agent and in combination with other therapies. Clinical trials are currently underway to evaluate the safety and efficacy of 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine in patients with CLL and NHL.

properties

IUPAC Name

3-[2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]tetrazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2/c15-11-5-13-12(21-8-22-13)4-10(11)7-20-18-14(17-19-20)9-2-1-3-16-6-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTRIIQYPNIRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CN=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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